dis3+ protein, fungal
Description
The dis3+ protein in Schizosaccharomyces pombe (fission yeast) is a 110-kDa nuclear protein encoded by an essential gene critical for mitotic control . It is required for chromosome disjunction during mitosis, and its disruption leads to synthetic lethality when combined with mutations in other mitotic regulators like dis2+ (a type 1 protein phosphatase) . Structural analysis reveals a 970-amino-acid polypeptide with weak homology to budding yeast SSD1/SRK1 proteins, which regulate phosphatase activity and cell cycle progression . Notably, increased dis3+ gene dosage rescues the temperature-sensitive phenotype of cdc25 wee1 mutants, mimicking the effect of elevated dis2+ expression .
Properties
CAS No. |
145169-82-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Synonyms |
dis3+ protein, fungal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fungal Proteins
dis3+ vs. dis2+ (Type 1 Protein Phosphatase)
Key Findings :
- Both proteins are essential for mitosis and show synthetic lethality when mutated together, suggesting overlapping but non-redundant roles .
dis3+ vs. Budding Yeast SSD1/SRK1
Key Findings :
- SRK1 in budding yeast shares weak homology with dis3+ but functions in phosphatase regulation rather than direct mitotic control .
- SSD1 stabilizes mRNAs, whereas dis3+ has been implicated in RNA degradation via exosome-associated RNase activity in later studies .
dis3+ vs. Human/murine HMC
The human homologue HMC (homologue to mitotic-control gene) shares 45% amino acid identity with dis3+ and is overexpressed in metastatic colorectal cancers . While HMC’s role in mitosis remains unclear, its structural conservation suggests evolutionary retention of mitotic regulatory functions. In contrast, fungal dis3+ has a more defined role in chromosome segregation and synthetic lethality networks .
Research Implications and Unanswered Questions
- Functional Mechanism : The exact molecular role of dis3+ in mitosis remains unresolved. Its RNase activity, discovered in later studies, links it to RNA metabolism and exosome function, suggesting a dual role in transcriptional regulation and mitotic progression .
- Evolutionary Divergence : While dis3+ homologues exist across eukaryotes (e.g., HMC in humans), fungal dis3+ uniquely intersects with phosphatase networks without enzymatic overlap.
- Therapeutic Potential: Overexpression of HMC in cancers highlights the need to explore dis3+ homologues as oncogenic targets .
Q & A
Q. What experimental methodologies are recommended for studying the essentiality of Dis3+ in fungal mitotic control?
Gene disruption via homologous recombination is a primary method to assess Dis3+ essentiality. In Schizosaccharomyces pombe, deletion of dis3+ results in minimal spore viability (<2%), confirming its critical role in cell division . Immunofluorescence microscopy can localize Dis3+ to the nucleus, with nuclear enrichment observed throughout the cell cycle . For functional validation, complementation assays using wild-type dis3+ plasmids rescue mitotic defects in temperature-sensitive mutants (e.g., dis3-54), linking RNase activity to kinetochore function .
Q. How can researchers distinguish Dis3+ ribonuclease activity from other exosome subunits in fungal systems?
Recombinant protein purification coupled with in vitro RNase assays under varying conditions (e.g., pH, metal ions) isolates Dis3+-specific activity. Mutagenesis of catalytic residues (e.g., T808A in the RNB domain) abolishes activity, confirming functional specificity . Comparative RNA-seq of dis3+ mutants versus wild-type strains identifies substrates uniquely processed by Dis3+, such as mitotic regulatory RNAs .
Q. What quality control (QC) measures are critical for Dis3+ protein analysis in structural studies?
Synthetic peptide standards (QC3-type) with isotopic labeling ensure accurate quantification in mass spectrometry . For electrophoretic transfer, Towbin’s method optimizes protein retention on nitrocellulose membranes, though SDS-PAGE transfers may require post-blotting normalization due to non-quantitative transfer .
Advanced Research Questions
Q. How do contradictory findings about Dis3+ localization (nuclear vs. cytoplasmic) impact hypotheses about its dual roles?
Subcellular fractionation with protease inhibitors preserves cytoplasmic Dis3+ pools, which may associate with RNA surveillance complexes . Live-cell imaging using Dis3+-GFP fusions in synchronized cultures reveals cell cycle-dependent shuttling, suggesting context-specific roles (e.g., pre-mRNA processing in G1 vs. mitotic RNA decay in M phase) . Contradictions may arise from fixation artifacts in immunofluorescence, necessitating orthogonal validation via in situ hybridization .
Q. What strategies resolve conflicting data on Dis3+ interactions with Ran GTPase and Ned1 in fungal models?
Co-immunoprecipitation (Co-IP) under low-stringency buffers preserves weak interactions, such as Dis3+-Ran complexes implicated in nucleocytoplasmic transport . Förster resonance energy transfer (FRET) quantifies binding affinities, while in silico docking (e.g., ProteinsPlus) models Dis3+’s interface with Ned1, identifying conserved residues for mutagenesis .
Q. How can researchers design experiments to dissect Dis3+’s role in chromatin silencing versus RNA decay?
Conditional dis3 mutants (e.g., dis3-54) at restrictive temperatures exhibit distinct phenotypes: chromatin silencing defects correlate with centromeric siRNA loss, while RNA decay defects manifest as aberrant poly(A)+ RNA accumulation . Strand-specific RNA-FISH differentiates centromeric transcripts from bulk mRNA, and ChIP-seq maps Dis3+’s association with silencing machinery (e.g., RITS complex) .
Methodological Challenges and Solutions
Q. What are the limitations of current structural models for Dis3+, and how can they be addressed?
Cryo-EM structures of fungal Dis3+ are limited by conformational flexibility. Stabilization with RNA substrates (e.g., AU-rich elements) or crosslinking improves resolution . Integrative modeling combining SAXS (small-angle X-ray scattering) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps dynamic regions like the N-terminal PIN domain .
Q. How should researchers handle discrepancies in RNase activity assays across fungal species?
Species-specific RNase inhibitors (e.g., RNasin for S. pombe vs. SUPERase-In for Candida) optimize in vitro conditions . Normalizing activity to total protein concentration (Bradford assay) and including RNase-negative controls (e.g., T808A mutants) ensures reproducibility .
Data Analysis and Integration
Q. What bioinformatics tools are recommended for analyzing Dis3+-dependent transcriptome changes?
Tools like DESeq2 (for RNA-seq) and CLIP-Seq analysis pipelines (e.g., PyCRAC) identify Dis3+ binding sites and decay targets . ProteinsPlus’s interface integrates structural data with RNA interaction motifs, enabling hypothesis-driven mutagenesis .
Q. How can multi-omics datasets (proteomics, transcriptomics) be combined to study Dis3+ regulatory networks?
Cross-referencing Dis3+ co-immunoprecipitation partners (e.g., exosome subunits) with transcriptomic clusters (e.g., cell cycle-related RNAs) via STRING-db or Cytoscape reveals functional modules . Synthetic genetic array (SGA) analysis in S. pombe identifies synthetic lethal interactions, prioritizing candidates for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
